

Physical and chemical properties of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Cat. No.: B1314554

[Get Quote](#)

An In-depth Technical Guide on 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines computed data with established knowledge of closely related pyrazole derivatives to offer a thorough profile. The document details its chemical structure, physicochemical properties, and potential biological activities, with a particular focus on its role as a potential inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Furthermore, it outlines generalized experimental protocols for its synthesis, characterization, and biological evaluation, providing a foundational resource for researchers in the field of drug discovery and development.

Introduction

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of therapeutic agents

due to their diverse biological activities.^[1] The pyrazole scaffold is a key feature in numerous FDA-approved drugs.^[2] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have recently garnered significant attention as potential inhibitors of protein kinases, particularly Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.^{[3][4]} This guide aims to consolidate the available information on **5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide**, providing a valuable resource for its further investigation and development.

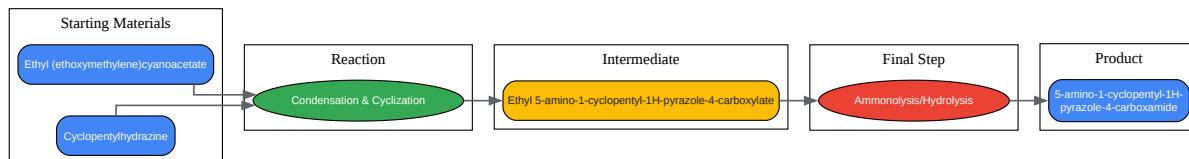
Chemical and Physical Properties

Precise experimental data for **5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide** is not extensively documented in publicly available literature. However, computational predictions from reliable sources such as PubChem provide valuable insights into its physicochemical profile.^[5]

Table 1: Chemical Identifiers and Computed Properties of **5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide**

Property	Value	Source
IUPAC Name	5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide	PubChem[5]
CAS Number	666235-33-2	PubChem[5]
Molecular Formula	C ₉ H ₁₄ N ₄ O	PubChem[5]
Molecular Weight	194.23 g/mol	PubChem[5]
Canonical SMILES	C1CCC(C1)N2C(=C(C=N2)C(=O)N)N	PubChem[5]
InChI Key	FDWHOJIUCDZERN-UHFFFAOYSA-N	PubChem[5]
XLogP3	0.5	PubChem[5]
Topological Polar Surface Area	86.9 Å ²	PubChem[5]
Hydrogen Bond Donor Count	2	PubChem[5]
Hydrogen Bond Acceptor Count	4	PubChem[5]
Rotatable Bond Count	2	PubChem[5]

Note: The properties listed are computationally generated and should be confirmed by experimental analysis.


Experimental Protocols

While a specific, detailed synthesis protocol for **5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide** is not readily available in peer-reviewed journals, general methods for the synthesis of related pyrazole derivatives are well-established and can be adapted.

Synthesis

A common and effective method for the synthesis of 5-aminopyrazole-4-carbonitriles involves a one-pot, three-component reaction.[6] A plausible synthetic route for **5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide** would likely involve the reaction of a cyclopentylhydrazine with a

suitable three-carbon synthon, followed by hydrolysis of a nitrile or ester intermediate to the carboxamide. A potential synthetic pathway is outlined below.

[Click to download full resolution via product page](#)

Figure 1: Plausible synthetic workflow for the target compound.

General Procedure (adapted from related syntheses):[\[7\]](#)

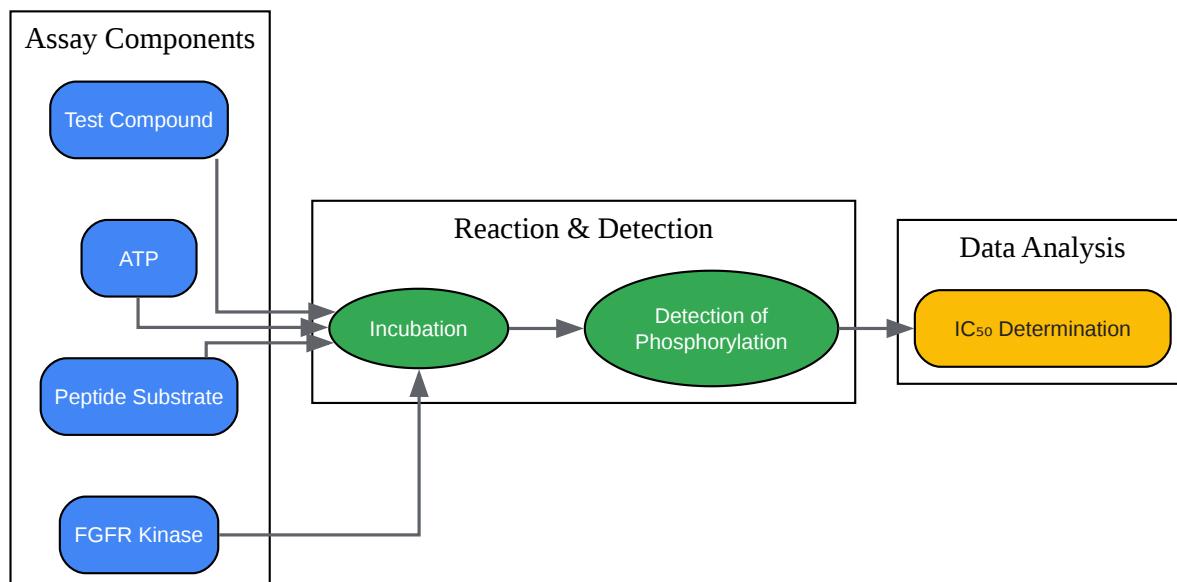
- Cyclization: Cyclopentylhydrazine is reacted with ethyl (ethoxymethylene)cyanoacetate in a suitable solvent such as ethanol or toluene. The reaction is typically carried out at elevated temperatures (reflux) to facilitate the condensation and subsequent cyclization to form the pyrazole ring.
- Intermediate Isolation: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate can be purified by recrystallization or column chromatography.
- Ammonolysis/Hydrolysis: The purified ester intermediate is then converted to the final carboxamide. This can be achieved by heating the ester in a solution of ammonia in a sealed vessel or by acid- or base-catalyzed hydrolysis followed by activation of the carboxylic acid and reaction with ammonia.
- Purification: The final product, **5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide**, is purified by recrystallization from a suitable solvent system to yield the pure compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Techniques for Characterization

Technique	Expected Observations
¹ H NMR	Signals corresponding to the cyclopentyl protons, the pyrazole proton, and the amine and amide protons. The chemical shifts and coupling patterns would be indicative of the proposed structure.
¹³ C NMR	Resonances for all nine carbon atoms in the molecule, including those of the cyclopentyl ring, the pyrazole ring, and the carboxamide group.
FT-IR	Characteristic absorption bands for N-H stretching of the amine and amide groups, C=O stretching of the amide, and C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the exact mass of the compound (C ₉ H ₁₄ N ₄ O). Fragmentation patterns can provide further structural confirmation.
HPLC/GC-MS	A single major peak indicating the purity of the compound. These techniques are also crucial for separating and identifying any potential regioisomers that may form during the synthesis.[8][9]
Melting Point	A sharp melting point range, which is a good indicator of purity.


Biological Evaluation

Given the known activity of related pyrazole derivatives as FGFR inhibitors, biological evaluation would primarily focus on assessing the compound's inhibitory effect on FGFR

kinases and its subsequent impact on cancer cell proliferation.

3.3.1. FGFR Kinase Inhibition Assay

A variety of in vitro kinase assay formats can be employed to determine the inhibitory potency (IC_{50}) of the compound against different FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4). These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

[Click to download full resolution via product page](#)

Figure 2: General workflow for an in vitro FGFR kinase inhibition assay.

General Protocol (Luminescent Kinase Assay):

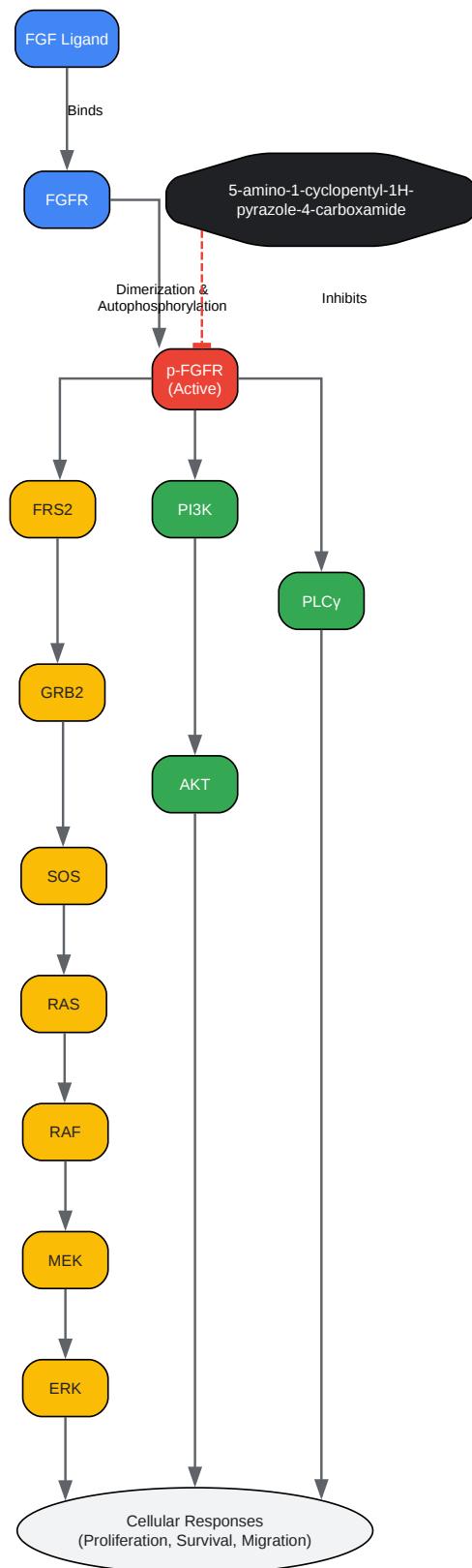
- Reaction Setup: In a 96- or 384-well plate, combine the FGFR enzyme, a suitable peptide substrate, and ATP in a kinase buffer.
- Inhibitor Addition: Add serial dilutions of **5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide** to the reaction wells.

- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Detection: Add a detection reagent that measures the amount of ATP remaining or ADP produced. Luminescence is typically measured using a plate reader.
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC_{50} value.

3.3.2. Cell Proliferation Assay

To assess the compound's effect on cancer cells, a cell proliferation assay, such as the MTT or CellTiter-Glo assay, is performed on cell lines with known FGFR alterations.

General Protocol (MTT Assay):[10]


- Cell Seeding: Seed cancer cells (e.g., breast or lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.[11]
- Compound Treatment: Treat the cells with various concentrations of **5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide** for a set duration (e.g., 48 or 72 hours).
- MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells will reduce the MTT to formazan crystals.
- Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI_{50} (concentration for 50% growth inhibition) or IC_{50} value.[12]

Biological Activity and Signaling Pathway

The primary therapeutic interest in 5-amino-1H-pyrazole-4-carboxamide derivatives lies in their potential to act as inhibitors of FGFRs.[4] Aberrant FGFR signaling is a known driver in various cancers, making these receptors attractive targets for therapeutic intervention.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand to its corresponding receptor, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which regulate critical cellular processes such as proliferation, survival, and migration.

[Click to download full resolution via product page](#)

Figure 3: Simplified FGFR signaling pathway and the potential point of inhibition.

Mechanism of Action as a Pan-FGFR Inhibitor

Based on studies of related compounds, **5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide** likely functions as an ATP-competitive inhibitor of the FGFR kinase domain.^[4] By binding to the ATP-binding pocket of the FGFR, it would prevent the phosphorylation of downstream signaling molecules, thereby blocking the activation of pro-tumorigenic pathways. The term "pan-FGFR inhibitor" suggests that it may have activity against multiple FGFR isoforms.

Conclusion

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is a promising scaffold for the development of novel anticancer agents, particularly as an inhibitor of the FGFR signaling pathway. While direct experimental data on this specific compound is limited, this guide provides a comprehensive foundation based on computed properties and the well-documented chemistry and biology of related pyrazole derivatives. The outlined experimental protocols for synthesis, characterization, and biological evaluation offer a clear path for researchers to further investigate its therapeutic potential. Future studies should focus on obtaining robust experimental data to validate the computed properties and to fully elucidate the compound's mechanism of action and efficacy in relevant cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | C9H14N4O | CID 11701191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]
- 7. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314554#physical-and-chemical-properties-of-5-amino-1-cyclopentyl-1h-pyrazole-4-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com